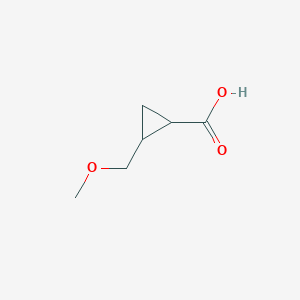

(1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Molecular Structure Analysis

The molecular structure analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Chemical Reactions Analysis

The chemical reactions analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties analysis of “(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid” is not available in the search results .Scientific Research Applications

Biotechnological Routes and Chemical Derivatives

Lactic acid is a prominent example of a hydroxycarboxylic acid that demonstrates the potential utility of such compounds in green chemistry and biotechnological applications. It is produced commercially by the fermentation of sugars present in biomass and can be converted into valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through chemical and biotechnological routes. This illustrates the broader potential of carboxylic acid derivatives in sustainable chemistry and polymer synthesis (Gao, Ma, & Xu, 2011).

Cyclopropane Derivatives in Plant Biology

Cyclopropane derivatives, similar in structural motif to "(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid," have significant roles in plant biology and agriculture. For instance, 1-methylcyclopropene is a potent inhibitor of ethylene action in plants, illustrating the critical roles cyclopropane derivatives can play in post-harvest biology to extend the shelf life and maintain the quality of fruits and vegetables (Blankenship & Dole, 2003).

Role in Ethylene Biology

1-Aminocyclopropane-1-carboxylic acid (ACC) is a simple molecule with a profound impact on ethylene biology in plants, highlighting the potential significance of related cyclopropane carboxylic acids in plant physiology and biotechnology applications. ACC functions as more than just a precursor to ethylene, suggesting that derivatives of cyclopropane carboxylic acids may also have unique and underestimated roles in biological systems (Van de Poel & Van Der Straeten, 2014).

Renewable Chemical Sources and Environmental Applications

The conversion of plant biomass into furan derivatives, demonstrating the transformation of biomass compounds into valuable chemical feedstocks, suggests the potential application of cyclopropane carboxylic acid derivatives in creating sustainable polymers and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Methanol", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Methanol is reacted with sodium hydride to form sodium methoxide.", "Step 2: Cyclopropane is brominated using bromine to form 1-bromocyclopropane.", "Step 3: 1-bromocyclopropane is reacted with sodium methoxide to form methoxycyclopropane.", "Step 4: Methoxycyclopropane is reacted with chloroacetic acid in the presence of sodium hydroxide to form (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid.", "Step 5: The product is purified using standard techniques such as recrystallization or chromatography." ] } | |

CAS RN |

2377005-25-7 |

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1 |

InChI Key |

MEXFQILMFUCKDT-UHNVWZDZSA-N |

Isomeric SMILES |

COC[C@H]1C[C@@H]1C(=O)O |

SMILES |

COCC1CC1C(=O)O |

Canonical SMILES |

COCC1CC1C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)

![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)

![2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2656326.png)

![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)

![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2656331.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)